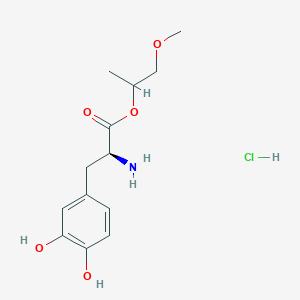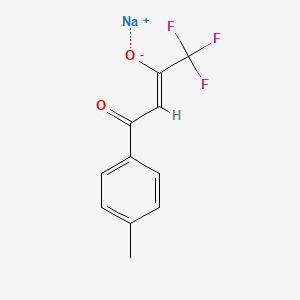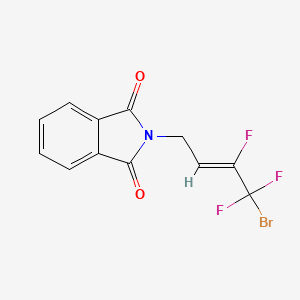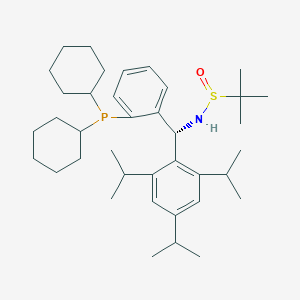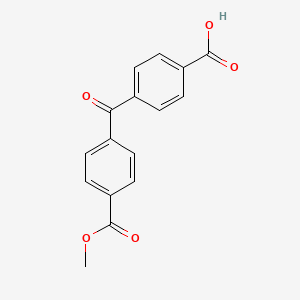
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4. . This compound is characterized by the presence of a methoxycarbonyl group attached to a benzoyl group, which is further connected to a benzoic acid moiety.
Métodos De Preparación
The synthesis of 4-(4-(Methoxycarbonyl)benzoyl)benzoic acid typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions can vary, including intermittent, continuous, atmospheric pressure, and pressure methods . The commercially crude compound is often recrystallized from a methanol/water solution to obtain pure crystals .
Análisis De Reacciones Químicas
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(Methoxycarbonyl)benzoyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of other active molecules, which then exert their effects through specific biochemical pathways . For example, in the synthesis of Bexarotene, the compound contributes to the formation of a retinoid X receptor agonist, which regulates gene expression and cellular differentiation .
Comparación Con Compuestos Similares
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid can be compared with other similar compounds such as:
4-(Methoxycarbonyl)benzoic acid: This compound lacks the benzoyl group and has different reactivity and applications.
4-(Chlorosulfonyl)benzoic acid: This compound contains a chlorosulfonyl group instead of a methoxycarbonyl group, leading to different chemical properties and uses.
4-(4′-Hydroxyphenylazo)benzoic acid: This compound has a hydroxyphenylazo group, which imparts different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of various high-value compounds and materials .
Propiedades
Fórmula molecular |
C16H12O5 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
4-(4-methoxycarbonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H12O5/c1-21-16(20)13-8-4-11(5-9-13)14(17)10-2-6-12(7-3-10)15(18)19/h2-9H,1H3,(H,18,19) |
Clave InChI |
YUMIHVNVNFGCPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


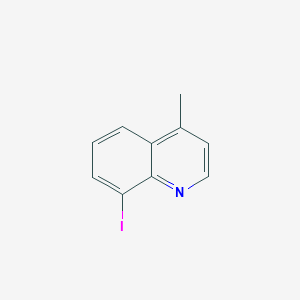
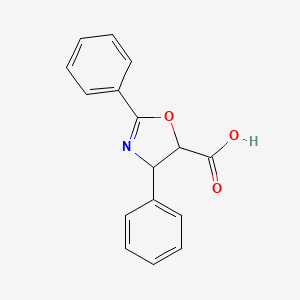

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)

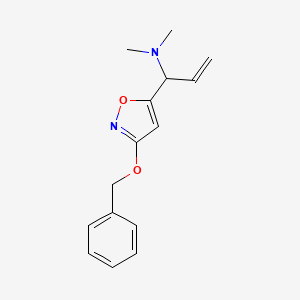
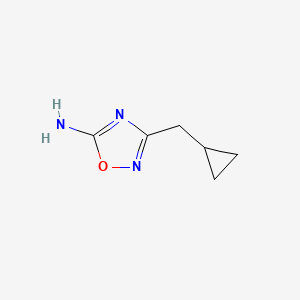
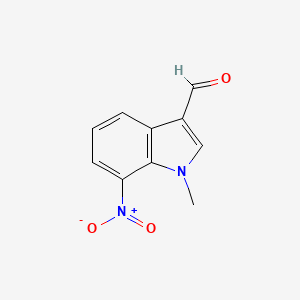
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)

